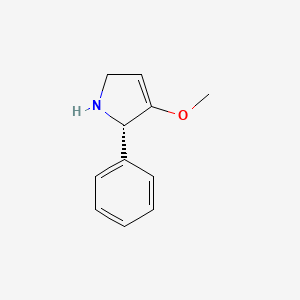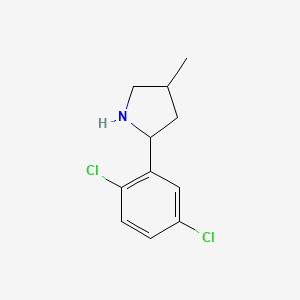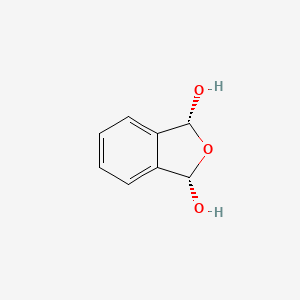
(1R,3S)-1,3-Dihydroisobenzofuran-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,3S)-1,3-Dihydroisobenzofuran-1,3-diol is a chiral organic compound that belongs to the class of diols It features a dihydroisobenzofuran ring system with hydroxyl groups attached to the first and third carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-1,3-Dihydroisobenzofuran-1,3-diol can be achieved through several methods. One common approach involves the asymmetric transfer hydrogenation of 3-aryl-indanones using chiral catalysts. This method produces high yields of the desired diol with excellent diastereoselectivity and enantioselectivity . Another method involves the reduction of enantioenriched 3-aryl-1-indanones using reducing agents such as sodium borohydride or K-selectride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric hydrogenation processes. These processes utilize chiral catalysts and hydrogen sources such as formic acid and triethylamine mixtures to achieve high yields and optical purity . The reaction conditions are optimized to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,3S)-1,3-Dihydroisobenzofuran-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated diols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for halogenation reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, saturated diols, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(1R,3S)-1,3-Dihydroisobenzofuran-1,3-diol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is utilized in the development of advanced materials and as a precursor for various industrial chemicals
Mécanisme D'action
The mechanism of action of (1R,3S)-1,3-Dihydroisobenzofuran-1,3-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards different targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,3S)-1,3-Dihydroisobenzofuran-1,3-diol: Unique due to its specific stereochemistry and dihydroisobenzofuran ring system.
(1R,3S)-3-aminocyclopentanol: Similar in having chiral centers but differs in the ring structure and functional groups.
(1R,3S)-3-methoxycarbonyl-1-indanol: Shares the chiral centers but has different substituents and applications.
Uniqueness
This compound stands out due to its unique combination of stereochemistry and functional groups, making it a valuable compound in asymmetric synthesis and chiral chemistry.
Propriétés
Formule moléculaire |
C8H8O3 |
|---|---|
Poids moléculaire |
152.15 g/mol |
Nom IUPAC |
(1S,3R)-1,3-dihydro-2-benzofuran-1,3-diol |
InChI |
InChI=1S/C8H8O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4,7-10H/t7-,8+ |
Clé InChI |
AONGOYXHASSPAZ-OCAPTIKFSA-N |
SMILES isomérique |
C1=CC=C2[C@H](O[C@H](C2=C1)O)O |
SMILES canonique |
C1=CC=C2C(OC(C2=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


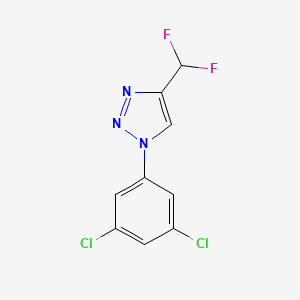
![4-Aminobenzo[d]oxazole-2-carbonitrile](/img/structure/B12872723.png)
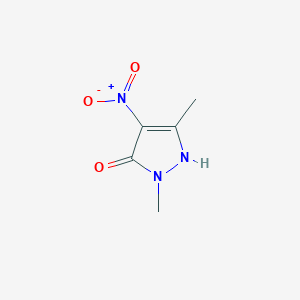
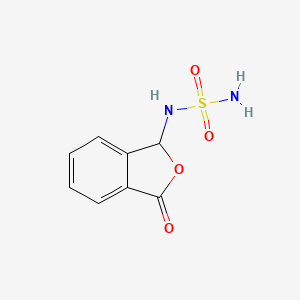
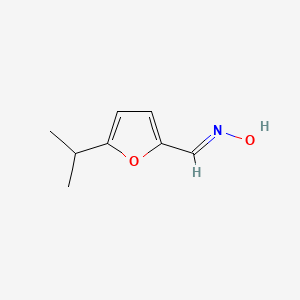
![2-(Carboxy(hydroxy)methyl)-7-(methylthio)benzo[d]oxazole](/img/structure/B12872748.png)
![5,5-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12872751.png)
![3-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12872765.png)
![2-([1,1'-Biphenyl]-2-yl)-3,4-dihydroisoquinolin-2-ium bromide](/img/structure/B12872766.png)
![2-(2-Aminobenzo[d]oxazol-6-yl)-2-hydroxyacetic acid](/img/structure/B12872772.png)
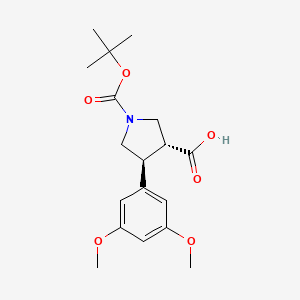
![2-Bromo-4-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12872779.png)
